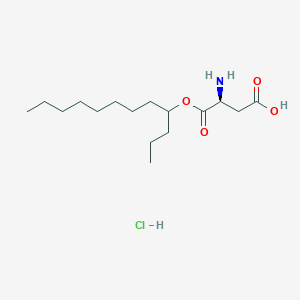
(3S)-3-amino-4-dodecan-4-yloxy-4-oxobutanoic acid;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-3-amino-4-dodecan-4-yloxy-4-oxobutanoic acid;hydrochloride is a synthetic compound with a unique structure that combines an amino group, a dodecan-4-yloxy group, and a butanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-amino-4-dodecan-4-yloxy-4-oxobutanoic acid;hydrochloride typically involves multiple steps. One common approach is to start with the preparation of the dodecan-4-yloxy group, which can be achieved through the reaction of dodecanol with a suitable halogenating agent, such as thionyl chloride, to form dodecyl chloride. This intermediate is then reacted with a butanoic acid derivative to form the dodecan-4-yloxy-4-oxobutanoic acid.
The amino group is introduced through a reductive amination process, where the oxo group is converted to an imine using an amine, followed by reduction with a reducing agent like sodium borohydride. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(3S)-3-amino-4-dodecan-4-yloxy-4-oxobutanoic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The oxo group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products
The major products formed from these reactions include nitroso or nitro derivatives, alcohol derivatives, and amides, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(3S)-3-amino-4-dodecan-4-yloxy-4-oxobutanoic acid;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.
Medicine: It has potential therapeutic applications due to its ability to interact with specific biological targets.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of (3S)-3-amino-4-dodecan-4-yloxy-4-oxobutanoic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the dodecan-4-yloxy group can interact with hydrophobic pockets. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3S)-3-amino-4-decan-4-yloxy-4-oxobutanoic acid
- (3S)-3-amino-4-octan-4-yloxy-4-oxobutanoic acid
- (3S)-3-amino-4-hexan-4-yloxy-4-oxobutanoic acid
Uniqueness
(3S)-3-amino-4-dodecan-4-yloxy-4-oxobutanoic acid;hydrochloride is unique due to its longer dodecan-4-yloxy chain, which enhances its hydrophobic interactions and potentially increases its binding affinity to certain targets compared to shorter-chain analogs.
Propriétés
Numéro CAS |
63251-91-2 |
|---|---|
Formule moléculaire |
C16H32ClNO4 |
Poids moléculaire |
337.9 g/mol |
Nom IUPAC |
(3S)-3-amino-4-dodecan-4-yloxy-4-oxobutanoic acid;hydrochloride |
InChI |
InChI=1S/C16H31NO4.ClH/c1-3-5-6-7-8-9-11-13(10-4-2)21-16(20)14(17)12-15(18)19;/h13-14H,3-12,17H2,1-2H3,(H,18,19);1H/t13?,14-;/m0./s1 |
Clé InChI |
MWFRHILRVUVNEH-IJDFPQMLSA-N |
SMILES isomérique |
CCCCCCCCC(CCC)OC(=O)[C@H](CC(=O)O)N.Cl |
SMILES canonique |
CCCCCCCCC(CCC)OC(=O)C(CC(=O)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


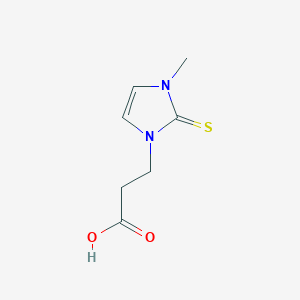
![8-Methyl-8-azabicyclo[3.2.1]oct-2-yl 2-cyclopentyl-2-hydroxy-3-pentynoate](/img/structure/B14489709.png)
![2-[(2,4-Dichlorophenoxy)methyl]-5,5-dimethyl-1,3-dioxolan-4-one](/img/structure/B14489711.png)
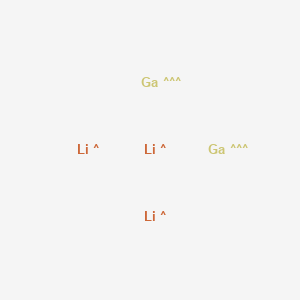
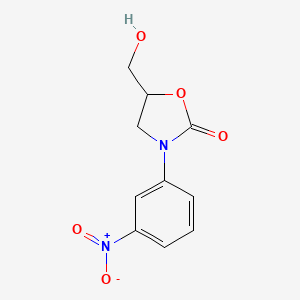


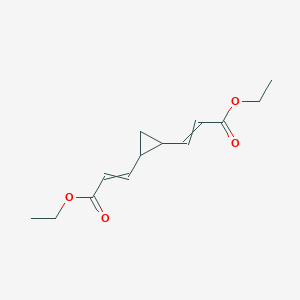


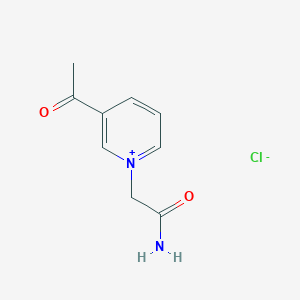

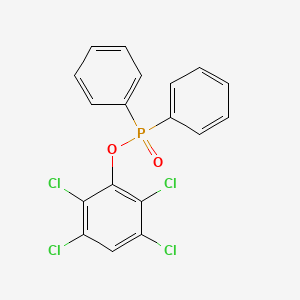
![8-Tert-butyl-1,4-dithiaspiro[4.5]decane](/img/structure/B14489775.png)
